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Drug Overview and Regulatory Status

Quizartinib (Vanflyta) is a potent, second-generation, highly selective type II inhibitor of the FMS-like
tyrosine kinase 3 (FLT3) receptor. It is specifically designed to target AML with internal tandem duplication
(ITD) mutations in the FLT3 gene, which are present in approximately 25-30% of newly diagnosed AML

cases and are associated with a high disease burden and unfavorable prognosis [1] [2].

The U.S. Food and Drug Administration (FDA) approved quizartinib on July 20, 2023, for use in
combination with standard cytarabine and anthracycline induction and cytarabine consolidation
chemotherapy, and as maintenance monotherapy following consolidation, for the treatment of adult patients
with newly diagnosed AML that is FLT3-ITD—positive [3]. This approval was based on the pivotal Phase 3
QuANTUM-First trial. The LeukoStrat CDx FLT3 Mutation Assay was concurrently approved as a

companion diagnostic [3] [4].

Clinical Protocol and Treatment Schedule

The recommended dosing regimen for quizartinib is intricately scheduled across the three phases of AML

therapy, as outlined in the table below [3] [5].
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Table 1: Recommended Quizartinib Dosing Protocol in Newly Diagnosed FLT3-ITD—Positive AML

Treatment Concomitant . i :
Quizartinib Dosing Cycle Details

Phase Chemotherapy

Induction "7+3" Cytarabine (Days 1-  35.4 mg orally once daily,  One or two induction

Consolidation

Maintenance

7) + Daunorubicin or
Idarubicin (Days 1-3)

High-Dose Cytarabine
(Days 1, 3, 5)

None (Monotherapy)

Administration Notes:

on Days 8-21

35.4 mg orally once dalily,
on Days 6-19

26.5 mg orally once daily
on Days 1-14, then 53
mg once daily on Days
15-28.

cycles. For a second "5+2"
induction cycle, administer
on Days 6-19.

Up to 4 cycles.

Up to thirty-six 28-day
cycles.

e Quizartinib can be taken with or without food at approximately the same time each day [5].

¢ Tablets should be swallowed whole and not cut, crushed, or chewed [5].

e If a dose is missed, it should be taken as soon as possible on the same day. Two doses should not be
taken on the same day to make up for a missed dose [5].

e For patients proceeding to hematopoietic stem cell transplantation (HSCT), quizartinib should be
stopped 7 days before the start of the conditioning regimen [5]. It is not indicated for use as
maintenance monotherapy after allogeneic HSCT, as an improvement in overall survival in this setting
has not been demonstrated [3] [5].

Efficacy Data from the QUANTUM-First Trial

The approval of quizartinib was supported by the QUANTUM-First trial, a randomized, double-blind,
placebo-controlled, global Phase 3 study (NCT02668653) [3] [6].

Table 2: Key Efficacy Outcomes from the QUANTUM-First Trial
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Efficacy Endpoint

Quizartinib +
Chemo (N=268)

Placebo +
Chemo (N=271)

Hazard Ratio (HR) / Notes

Overall Survival
(0S)

Complete
Remission (CR)
Rate

Median Duration of
CR

Composite CR
(CRc) Rate

Relapse-Free
Survival (RFS)

31.9 months

55%

38.6 months

71.6%

39.3 months

15.1 months

55%

12.4 months

64.9%

13.6 months

Biomarker and Subgroup Analyses

Exploratory analyses from QuANTUM-First have revealed that the efficacy of quizartinib is particularly
pronounced in specific molecular subgroups. Patients with co-mutations in NPM1 and epigenetic regulators

like DNMT3A or TETZ2 derived exceptional benefit [7]. For instance:

¢ In patients with FLT3-ITD and NPM1 mutations, the median OS was not reached (NR) with quizartinib

vs. 15.1 months with placebo (HR 0.64) [7].

e Patients with the "triple mutation" of FLT3-ITD, NPM1, and DNMT3A showed a median OS of NR with

quizartinib vs. 9.6 months with placebo (HR 0.47) [7].

HR 0.78 (95% CI: 0.62, 0.98);
p=0.0324 [1] [6]

Not significantly different [3]

Demonstrates prolonged response

[3]

Includes CR + CR with incomplete
hematologic recovery (CRIi) [6]

HR 0.61 (95% CI: 0.44, 0.85);
exploratory endpoint [6]

Safety Profile and Risk Management

The safety profile of quizartinib is managed with specific monitoring and dose modification guidelines.

Table 3: Common Adverse Events and Management in the QUANTUM-First Trial
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Quizartinib + Placebo + .
Adverse Event Management Recommendations
Chemo (%) Chemo (%)
Febrile 44 42 Standard supportive care, growth factors,
Neutropenia antibiotics.
Diarrhea 42 39 Antidiarrheal medications, fluid and
electrolyte management.
Mucositis 38 33 Oral hygiene, analgesics, mucosal
protectants.
Nausea 34 31 Antiemetic prophylaxis and treatment.
Sepsis 30 26 Prompt evaluation and antibiotic therapy.
QTc ~2.3% had QTcF -- See Boxed Warning and monitoring
Prolongation >500 ms protocol below.

Boxed Warning and Risk Evaluation and Mitigation Strategy
(REMS)

Quizartinib carries a Boxed Warning for QT prolongation, torsades de pointes, and cardiac arrest [3] [5]. Its

prescription is restricted through the Vanflyta REMS program [3] [1].

Electrocardiogram (ECG) and Electrolyte Monitoring Protocol [5] [1]:

e Contraindications: Do not initiate in patients with QTcF >450 ms, severe hypokalemia, severe
hypomagnesemia, long QT syndrome, or history of ventricular arrhythmias/torsades de pointes.

e Baseline: Assess ECG and electrolytes; correct deficiencies prior to initiation.

¢ During Induction/Consolidation: Perform ECGs once weekly.

¢ During Maintenance: Perform ECGs prior to initiation, once weekly for at least the first month after
dose initiation/escalation, and periodically thereafter.

¢ Dose Modifications: Interrupt and reduce dose for QTcF >480 ms; permanently discontinue for QTcF
>500 ms.

Recommended Dose Modifications for Adverse Events
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e For QTcF prolongation: Interrupt dose until QTcF returns to <450 ms, then restart at a reduced dose
(26.5 mg once daily). Permanently discontinue if QTcF >500 ms occurs [5].
¢ For other Grade 3+ non-hematologic events: Interrupt quizartinib until the event resolves to Grade

<1, then restart at a reduced dose (26.5 mg once daily). May re-escalate to 35.4 mg or 53 mg if the
event does not recur [5].

Mechanism of Action and Signaling Pathways

Quizartinib is a highly selective type II FLT3 inhibitor that binds to the inactive conformation of the FLT3
receptor, stabilizing it and preventing activation [2]. The FLT3-ITD mutation causes constitutive ligand-
independent activation of the receptor, leading to uncontrolled signaling through key downstream pathways
such as RAS/RAF/MEK, MAPK/ERK, PI3BK/AKT/mTOR, and STAT5 [8] [2]. By inhibiting FLT3-ITD,

quizartinib blocks these proliferative and anti-apoptotic signals, leading to the death of leukemic blasts.

Quizartinib (Type Il Inhibitor)

Inhibition of Autophosphorylation

GLTB Receptor (WiId-TypeD & Signaling

Constitutive Dimerization
& Autophosphorylation

t Leukemic Cell Proliferation
| Apoptosis
t Disease Burden
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Click to download full resolution via product page

Diagram 1: Mechanism of FLT3-ITD and quizartinib inhibition. The FLT3-ITD mutation leads to
constitutive activation of downstream proliferative pathways. Quizartinib, as a type II inhibitor, binds to the

inactive kinase, preventing this signaling.

Experimental Protocols for Functional Drug Screening

For research purposes, functional drug sensitivity profiling can be used to assess the response of primary
patient samples to quizartinib and other agents. The following protocol, adapted from recent literature,

outlines an image-based high-content screening approach [9].

Protocol: Image-Based Drug Sensitivity Profiling in Primary AML
Cells

Objective: To quantify the on-target cytotoxicity of quizartinib against primary leukemic blasts in a co-

culture with non-malignant bone marrow mononuclear cells.

Materials:

e Primary mononuclear cells from AML patient blood or bone marrow.

e Custom drug library including quizartinib and other FLT3 inhibitors.

e Cell culture plates (e.g., 384-well).

e Cell staining markers (e.g., CD45, lineage-specific markers).

¢ High-content imaging system.

¢ Image analysis software (e.g., with Mask R-CNN model for cell segmentation).

Workflow:

6. Blast-Specific Viability
Calculation
(Dose-response curves,
1C50 determination)

5. Deep Learning Analysis
(Mask R-CNN segmentation,
Adversarial autoencoders)

4. High-Content Imaging
(Automated microscopy)

1. patient Sample Pre; 2. Drug Treatment 3. Immunofluorescence Staining
(Prir'na Mononuslear Cslls) (115-compound library) (Blast-specific markers,
Y Incubation for 48-72h viability dye)

Click to download full resolution via product page
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Diagram 2: Experimental workflow for image-based drug sensitivity profiling of primary AML samples.

Procedure:

e Sample Preparation: Isolate mononuclear cells from fresh or viably frozen patient samples.
Determine the immunophenotype of leukemic blasts via flow cytometry for later image analysis [9].

¢ Drug Treatment: Plate cells in 384-well plates pre-dispensed with a compound library. Include
quizartinib at a range of concentrations (e.g., 1 nM to 10 uM), positive controls (e.g., other cytotoxics),
and negative controls (DMSO). Incubate for 48-72 hours [9].

e Staining and Fixation: Stain cells with a viability dye and antibodies against blast-specific surface
markers (e.g., a combination of CD45, CD33, CD34, etc., as defined by the patient's
immunophenotype). Fix cells and acquire images on a high-content imager [9].

¢ Image Analysis: Use a pre-trained deep learning model (e.g., Mask R-CNN) for cell segmentation.
Classify cells into "viable blasts," "non-viable blasts," and "non-blast” populations based on marker
expression and morphology [9].

o Data Analysis: Calculate the blast-specific viability for each drug well normalized to the DMSO
control wells. Generate dose-response curves and determine the half-maximal inhibitory
concentration (IC50) for quizartinib for each patient sample.

Integration with Multi-Omics: For a systems-level understanding, integrate drug sensitivity scores with
molecular data from the same samples, such as whole-exome sequencing, RNA sequencing, and ATAC-seq,

to identify genomic and epigenomic correlates of response and resistance [9].

Conclusion

Quizartinib represents a significant advancement in the first-line treatment of FLT3-ITD-positive AML,
establishing a new standard of care when combined with intensive chemotherapy. Its efficacy is particularly
marked in patients with co-mutations in NPM1 and epigenetic regulator genes. The application of its clinical
protocol requires strict adherence to cardiac monitoring guidelines due to the risk of QTc prolongation. For
the research and development community, the continued exploration of quizartinib in combination with other
novel agents (e.g., venetoclax) and in defined molecular contexts, supported by functional precision

medicine approaches, will be key to unlocking its full therapeutic potential and overcoming resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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